molecular formula C16H17N3O B5968193 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol

5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B5968193
M. Wt: 267.33 g/mol
InChI Key: DLBNWSGARHDURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a benzodiazepine receptor inverse agonist, which means that it can bind to and block the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia. In

Scientific Research Applications

5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used in a variety of scientific research applications, including studies on the role of benzodiazepine receptors in the brain and the effects of benzodiazepine withdrawal. This compound has also been used to investigate the potential therapeutic benefits of benzodiazepine receptor inverse agonists in the treatment of anxiety and other psychiatric disorders.

Mechanism of Action

5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as an inverse agonist at the benzodiazepine receptor, which means that it binds to the receptor and produces the opposite effect of benzodiazepines. Specifically, 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 blocks the effects of benzodiazepines by reducing the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This mechanism of action is thought to underlie the anxiogenic effects of 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513, which can induce anxiety and panic in some individuals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and sensitivity. Some of the effects that have been observed in animal studies include increased locomotor activity, decreased seizure threshold, and altered sleep patterns. 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 has also been shown to produce anxiogenic effects in humans, including increased heart rate and subjective feelings of anxiety and panic.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 in lab experiments is its well-characterized mechanism of action and pharmacological profile. This compound has been extensively studied in both animal and human models, which provides a solid foundation for further research. However, one limitation of using 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 is its potential for inducing anxiety and panic in some individuals, which can complicate the interpretation of results and limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513, including investigations into its potential therapeutic applications in the treatment of anxiety and other psychiatric disorders. This compound may also be useful for studying the role of benzodiazepine receptors in the brain and the effects of benzodiazepine withdrawal. Additionally, further research is needed to explore the potential advantages and limitations of 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 in lab experiments, including the development of novel experimental paradigms that minimize its anxiogenic effects.

Synthesis Methods

The synthesis of 5,5-dimethyl-2-phenyl-4-(2-pyridinyl)-2,5-dihydro-1H-imidazol-1-ol 15-4513 involves several steps, including the reaction of 2-bromo-5,5-dimethyl-4-phenyl-1,3-imidazolidine with 2-pyridinylmagnesium bromide, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

properties

IUPAC Name

2-(1-hydroxy-5,5-dimethyl-2-phenyl-2H-imidazol-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-16(2)14(13-10-6-7-11-17-13)18-15(19(16)20)12-8-4-3-5-9-12/h3-11,15,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBNWSGARHDURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=CC=C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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